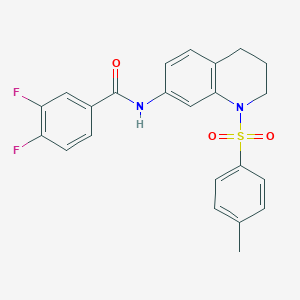

3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of difluoro groups on the benzene ring and a tosyl-protected tetrahydroquinoline moiety

Properties

IUPAC Name |

3,4-difluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O3S/c1-15-4-9-19(10-5-15)31(29,30)27-12-2-3-16-6-8-18(14-22(16)27)26-23(28)17-7-11-20(24)21(25)13-17/h4-11,13-14H,2-3,12H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPMANAKZJHFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the tosyl group: The tetrahydroquinoline intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl protecting group.

Formation of the benzamide: The tosyl-protected tetrahydroquinoline is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

Substitution reactions: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Reduction reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve heating in a polar aprotic solvent.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in the presence of an acid or base.

Major Products

Substitution reactions: Products include substituted benzamides with various nucleophiles attached to the benzene ring.

Reduction reactions: Products include amines derived from the reduction of the benzamide carbonyl group.

Oxidation reactions: Products include quinoline derivatives formed from the oxidation of the tetrahydroquinoline ring.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications due to its unique structural features:

- Antimicrobial Activity : Studies have indicated that 3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibits notable antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Its interaction with cellular receptors could modulate pathways associated with apoptosis and cell cycle regulation .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in:

- Reagent Applications : The compound can act as a reagent in various organic transformations due to its functional groups that allow for nucleophilic substitutions and coupling reactions.

Biological Studies

Research into the biological activities of this compound has revealed several potential applications:

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This property is beneficial for developing drugs targeting metabolic disorders or diseases related to enzyme deficiencies .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations .

Case Study 2: Anticancer Potential

Research investigating the anticancer properties of this compound demonstrated its ability to inhibit proliferation in various cancer cell lines. The study outlined that treatment with this benzamide derivative led to increased apoptosis rates compared to untreated controls. Further mechanistic studies are required to fully elucidate the pathways involved .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

3,4-difluorobenzamide: Lacks the tetrahydroquinoline and tosyl groups, making it less complex and potentially less biologically active.

N-tosyl-1,2,3,4-tetrahydroquinoline: Lacks the difluorobenzamide moiety, which may affect its overall reactivity and biological properties.

Quinoline derivatives: Similar in structure but may have different substituents and functional groups, leading to variations in their chemical and biological activities.

Uniqueness

3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to the combination of its difluorobenzamide moiety and tosyl-protected tetrahydroquinoline ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Biological Activity

3,4-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound generally involves the following steps:

- Preparation of Tetrahydroquinoline Derivative : The starting material is typically a substituted tetrahydroquinoline which can be synthesized via various methods including cyclization reactions.

- Tosylation : The tetrahydroquinoline is then treated with tosyl chloride to introduce the tosyl group.

- Fluorination : The compound is further fluorinated using fluorinating agents such as Selectfluor or other electrophilic fluorination reagents.

- Formation of Benzamide : Finally, the benzamide moiety is introduced through acylation reactions.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain derivatives inhibited RORγ activity, which is implicated in cancer progression .

Antimicrobial Properties

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial activity. In vitro studies have shown that these compounds exhibit inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Data Table: Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Inhibits bacterial growth | |

| Neuroprotective | Reduces oxidative stress |

Case Studies

-

Case Study on Anticancer Activity :

A recent study focused on the anticancer effects of a series of tetrahydroquinoline derivatives including this compound. The results indicated a dose-dependent inhibition of tumor cell growth in vitro. -

Case Study on Antimicrobial Properties :

Another investigation evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at lower concentrations compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of 3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how can purity be ensured?

- Methodological Answer : Multi-step synthesis typically involves:

- Step 1 : Condensation of 3,4-difluorobenzoic acid with 7-amino-1-tosyl-1,2,3,4-tetrahydroquinoline via carbodiimide coupling (e.g., EDC/HOBt) in anhydrous DMF .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and / NMR to confirm absence of unreacted precursors or byproducts .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., difluoro groups at C3/C4 of benzamide, tosyl group integration).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~485 g/mol).

- FTIR : Peaks at ~1650 cm (amide C=O) and ~1350/1150 cm (tosyl S=O) .

Advanced Research Questions

Q. How does the tosyl group impact the compound’s reactivity in medicinal chemistry applications, such as target binding or metabolic stability?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with alternative sulfonamide groups (e.g., mesyl, nosyl) and evaluate:

- Enzyme Inhibition : Kinase assays (e.g., ATP-binding pocket interactions via fluorescence polarization).

- Metabolic Stability : Liver microsome assays (human/rat) to assess CYP450-mediated oxidation rates .

- Computational Analysis : Molecular dynamics simulations to compare tosyl group interactions with hydrophobic enzyme pockets .

Q. How can conflicting data on the compound’s biological activity across different cell lines be resolved?

- Methodological Answer :

- Assay Standardization :

- Dose-Response Curves : Use consistent IC determination protocols (e.g., 72-hour exposure, ATP-based viability assays).

- Control Experiments : Verify cell line authenticity (STR profiling) and check for off-target effects via kinome-wide profiling .

- Data Normalization : Normalize results to housekeeping genes/proteins (e.g., GAPDH, β-actin) to account for variability in cell growth rates .

Q. What computational approaches are most effective for predicting this compound’s environmental fate or biodegradation pathways?

- Methodological Answer :

- QSPR Modeling : Use tools like EPI Suite to estimate logP (lipophilicity) and biodegradation probability based on structural fragments (e.g., tetrahydroquinoline core, tosyl group) .

- Metabolite Prediction : Employ in silico platforms (e.g., Meteor Nexus) to simulate phase I/II metabolism and identify potential toxic intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Standardized Protocols : Use the same solvent systems (e.g., DMSO stock solutions diluted in PBS) and temperature controls (25°C ± 1°C).

- Technique Comparison : Cross-validate results using nephelometry (turbidity) vs. HPLC-UV quantification .

- Structural Confounders : Check for polymorphic forms via X-ray crystallography or DSC to rule out crystalline vs. amorphous state differences .

Theoretical Framework Integration

Q. How can molecular docking studies be optimized to align with experimental data on this compound’s kinase inhibition?

- Methodological Answer :

- Ligand Preparation : Generate 3D conformers (e.g., OMEGA software) and assign partial charges via AM1-BCC.

- Receptor Flexibility : Use ensemble docking (multiple kinase crystal structures) to account for protein conformational changes.

- Validation : Compare docking scores (Glide XP) with experimental IC values; apply statistical metrics (Pearson’s r) to assess correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.